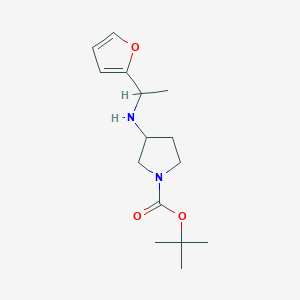

tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate

Description

The compound tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate features a pyrrolidine scaffold substituted at position 3 with an amino group bearing a 1-(furan-2-yl)ethyl moiety and at position 1 with a tert-butyl carbamate (Boc) protecting group. The Boc group enhances solubility and stability during synthesis, while the furan-containing substituent may impart unique electronic and steric properties, influencing binding affinity in biological systems .

Properties

IUPAC Name |

tert-butyl 3-[1-(furan-2-yl)ethylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3/c1-11(13-6-5-9-19-13)16-12-7-8-17(10-12)14(18)20-15(2,3)4/h5-6,9,11-12,16H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESVQKREYFHOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127518 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-furanyl)ethyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420878-29-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-furanyl)ethyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420878-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[[1-(2-furanyl)ethyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and furan-2-yl ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as column chromatography or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Amino Group Modifications

tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate ()

- Substituent : 4-Octylphenethyl group (hydrophobic alkyl chain).

- Key Differences : The absence of a furan ring and presence of a long alkyl chain enhance lipophilicity. This compound is synthesized as a colorless oil (78% yield) and has a molecular weight of ~356.5 g/mol (estimated).

- Application : Used in anticancer agent development, suggesting structural flexibility for hydrophobic target interactions .

tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate () Substituent: Cyclohexenylethylamino group and hydroxyl group at position 3. The cyclohexenyl group adds steric bulk, which may affect metabolic stability. CAS: 1186646-20-7 .

(S)-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate () Substituent: Branched amide with methyl groups. CAS: 1401667-02-4 .

Non-Amino Substituents

Stereochemical Variations

(R)- and (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate ()

- Substituent : Benzyloxy group.

- Key Differences : Enantiomers exhibit distinct stereoelectronic profiles, influencing chiral recognition in catalysis or receptor binding. CAS: 177947-67-0 (R), 847942-82-9 (S) .

Biological Activity

tert-Butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C17H28N2O3

- Molecular Weight : 308.4 g/mol

This structure includes a pyrrolidine ring, which is known for its role in various biological activities, particularly in drug design.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |

| Pyrrolidine Derivative | 3.12 - 12.5 | S. aureus |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

The compound's potential in cancer therapy has also been investigated. Studies indicate that similar pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : They can affect signaling pathways related to cell proliferation and survival, which is critical in cancer treatment.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have been published examining the efficacy of similar compounds:

-

Study on Antibacterial Properties :

- Researchers evaluated a series of pyrrolidine derivatives for their antibacterial activity against clinical isolates of Staphylococcus aureus. The study reported MIC values ranging from 3.12 to 12.5 μg/mL, demonstrating significant antibacterial potential compared to standard antibiotics.

-

Study on Anticancer Effects :

- A study focused on a related pyrrolidine compound showed that it inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The compound was able to reduce cell viability significantly at concentrations as low as 10 μM.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-((1-(furan-2-yl)ethyl)amino)pyrrolidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. A general approach includes:

Cyclization : Formation of the pyrrolidine core via intramolecular cyclization of nitrogen-containing intermediates (e.g., using tert-butyl chloroformate to introduce the Boc protecting group) .

Amination : Introduction of the (1-(furan-2-yl)ethyl)amine moiety via nucleophilic substitution or reductive amination. For example, coupling furan-2-yl ethylamine with a pyrrolidine precursor under Pd catalysis or using borane complexes .

Purification : Flash column chromatography (e.g., hexane/EtOAc gradients) and recrystallization to achieve high purity (>95%) .

Critical parameters: Reaction temperature (0–45°C), solvent selection (THF, dichloromethane), and stoichiometric control of amines .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For example, integration ratios of pyrrolidine ring protons (δ 1.4–3.5 ppm) and furan protons (δ 6.2–7.4 ppm) verify substituent placement .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated vs. observed m/z for C₁₅H₂₄N₂O₃) .

- Chiral HPLC : Resolves enantiomers if stereocenters are present, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Scaffold for Bioactive Molecules : The pyrrolidine-furan framework is leveraged in designing kinase inhibitors or GPCR modulators. For example, analogous compounds show activity in neurological and anticancer assays .

- Protease Studies : The tert-butyl group enhances solubility for crystallography, while the furan moiety participates in π-π stacking with enzyme active sites .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use iridacycle complexes or chiral amines (e.g., (R)-BINOL) to control stereochemistry during cyclization or amination steps. Reported enantiomeric excess (ee) values exceed 90% with optimized catalysts .

- Protecting Group Strategy : Boc protection minimizes racemization during reactions. For example, tert-butyl groups stabilize intermediates during SN2 displacements .

Q. What experimental strategies resolve contradictions in biological activity data across analogs?

- Methodological Answer :

- SAR Analysis : Compare analogs like tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 1048920-45-1) to isolate structural contributors to activity. For instance, replacing furan with pyridine reduces cytotoxicity but increases metabolic stability .

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target affinity discrepancies. For example, furan-containing derivatives show higher affinity for adenosine receptors than non-aromatic analogs .

Q. How does the furan substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Pd-Mediated Couplings : The electron-rich furan ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. However, competing coordination of the pyrrolidine nitrogen may require ligand optimization (e.g., XPhos) to prevent catalyst poisoning .

- Oxidative Stability : Furan is prone to oxidation under harsh conditions (e.g., KMnO₄). Alternative oxidants like TEMPO/NaClO₂ preserve the ring integrity while modifying other functional groups .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent Boc group hydrolysis. Desiccate to avoid hygroscopic degradation .

- Safety Protocols : Use respiratory protection (N95 masks), nitrile gloves, and fume hoods due to potential amine toxicity (LD₅₀ > 500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.